Anthraquinone-2-carbonyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dioxoanthracene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNWQJOASAMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567134 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6470-87-7 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthraquinone-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Anthraquinone 2 Carbonyl Chloride
Classical Preparation Routes
The predominant method for synthesizing Anthraquinone-2-carbonyl chloride is through the chlorination of Anthraquinone-2-carboxylic acid. This process transforms the carboxylic acid's hydroxyl group into a highly reactive acid chloride group, facilitating subsequent chemical modifications. The reaction is a cornerstone of acyl chloride synthesis, valued for its efficiency and directness.
The conversion of Anthraquinone-2-carboxylic acid to its acyl chloride derivative is a standard nucleophilic acyl substitution reaction. chemistrysteps.comvaia.com This transformation is typically achieved using common chlorinating agents that readily react with the carboxylic acid moiety. The general reaction scheme is as follows:
Reaction Scheme: Anthraquinone-2-carboxylic acid + Chlorinating Agent → this compound + By-products
Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the preparation of acyl chlorides from carboxylic acids. rsc.orgmasterorganicchemistry.com In the case of Anthraquinone-2-carboxylic acid, the reaction proceeds by converting the carboxylic acid into an acyl chlorosulfite, which is a highly effective leaving group. libretexts.orglibretexts.org The reaction is vigorous, and its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. youtube.comchemguide.co.uk The reaction can often be accelerated by the addition of a base like pyridine. rsc.org
Oxalyl chloride, ((COCl)₂), serves as another effective chlorinating agent for this transformation. It is often considered a milder and more selective reagent compared to thionyl chloride, though it is more expensive. researchgate.netwikipedia.org The reaction with oxalyl chloride is typically catalyzed by N,N-dimethylformamide (DMF). The catalyst first reacts with oxalyl chloride to form an active imidoyl chloride intermediate, which then acts as the chlorinating species. wikipedia.org The by-products of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, which facilitates an easy workup. researchgate.net
The conditions for the chlorination of Anthraquinone-2-carboxylic acid can be adjusted based on the chosen reagent and the scale of the reaction.
| Parameter | With Thionyl Chloride (SOCl₂) | With Oxalyl Chloride ((COCl)₂) |
| Solvent | Often performed neat (without solvent) or in an inert solvent such as dichloromethane (B109758). commonorganicchemistry.com | Typically conducted in a dry, inert solvent like dichloromethane (DCM). researchgate.netcommonorganicchemistry.com |
| Temperature | Can range from room temperature to reflux, depending on the reactivity of the substrate and desired reaction rate. Heating is often required. rsc.org | Usually carried out at room temperature. commonorganicchemistry.com |
| Reaction Time | Generally requires several hours for the reaction to reach completion. commonorganicchemistry.com | Can proceed to completion overnight. researchgate.net |
This table presents typical reaction conditions for the chlorination of Anthraquinone-2-carboxylic acid.
The formation of this compound from its carboxylic acid is a classic example of a nucleophilic acyl substitution reaction. youtube.com The mechanism involves two primary stages: activation of the carboxylic acid and nucleophilic attack by the chloride ion.
Activation of the Hydroxyl Group : The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Chlorinating agents like thionyl chloride or oxalyl chloride react with the carboxylic acid to convert the -OH group into a much better leaving group. libretexts.orgyoutube.com
With thionyl chloride , the carboxylic acid's oxygen atom attacks the sulfur atom of SOCl₂, leading to the formation of a protonated acyl chlorosulfite intermediate. libretexts.org
With oxalyl chloride (and a DMF catalyst), an active Vilsmeier-type reagent is formed which activates the carboxylic acid. wikipedia.org
Nucleophilic Attack and Elimination : A chloride ion (Cl⁻), generated either from the chlorinating agent itself or present in the reaction mixture, acts as a nucleophile. libretexts.org It attacks the electrophilic carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate. vaia.comyoutube.com This unstable intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chlorosulfite, which decomposes to SO₂ and Cl⁻) to yield the final acid chloride product. libretexts.orgyoutube.com
Achieving high yield and purity in the synthesis of this compound is contingent on several factors.
Moisture Exclusion : Acid chlorides are highly susceptible to hydrolysis, reacting with water to revert to the corresponding carboxylic acid. chemistrysteps.com Therefore, all reagents and glassware must be thoroughly dried, and the reaction should be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.
Reagent Purity : The purity of the starting Anthraquinone-2-carboxylic acid and the chlorinating agents is crucial.
Removal of By-products : The gaseous nature of the by-products from both thionyl chloride (SO₂, HCl) and oxalyl chloride (CO, CO₂, HCl) reactions simplifies purification, as they can be readily removed from the reaction mixture. chemguide.co.uk
Purification : Any excess chlorinating agent, which is often volatile, can be removed by distillation or under reduced pressure. rsc.org The final product, this compound, is a solid that can be purified by crystallization from an appropriate solvent or used directly in crude form if sufficiently pure. researchgate.net Fractional distillation is a common method for purifying liquid acyl chlorides, though not directly applicable to the solid product . chemguide.co.uk
| Factor | Consideration | Rationale |
| Atmosphere | Anhydrous, inert (e.g., Nitrogen, Argon) | Prevents hydrolysis of the acid chloride product by atmospheric moisture. chemistrysteps.com |
| Reagents | Use of dry solvents and pure reagents | Impurities can lead to side reactions and lower yields. |
| Workup | Removal of excess volatile reagents | Excess thionyl or oxalyl chloride can be removed by distillation or vacuum. rsc.org |
| Product Isolation | Crystallization | Effective for purifying the solid this compound. |
This table summarizes key considerations for optimizing the yield and purity of this compound.
Comparison with Related Anthraquinone (B42736) Derivatives in Synthesis
The synthetic pathways to this compound and its related derivatives, Anthraquinone-2-carboxylic acid and Anthraquinone-2-sulfonyl chloride, begin from different precursors or employ distinct functionalization strategies, highlighting the chemical versatility of the anthraquinone core.
The synthesis of Anthraquinone-2-carboxylic acid is a crucial precursor step for obtaining this compound. A common industrial method for producing anthraquinone derivatives involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and a suitable benzene (B151609) derivative, followed by cyclization. wikipedia.orgcoventry.ac.uk For Anthraquinone-2-carboxylic acid, specific routes include the oxidation of 2-alkylanthraquinones, such as 2-ethylanthraquinone. wikipedia.orgchemicalbook.com Another documented method involves the oxidation of 4'-methylbenzophenone-2-carboxylic acid with an oxidizing agent like potassium permanganate, followed by ring closure using oleum. chemicalbook.com
Once Anthraquinone-2-carboxylic acid is obtained, it can be converted to this compound. This conversion is a standard organic transformation, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This final step replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride.
In contrast, the synthesis of Anthraquinone-2-sulfonyl chloride follows a different pathway, starting with the direct functionalization of the anthraquinone skeleton. researchgate.net The process involves two main steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce a sulfonic acid group (-SO₃H) at the 2-position, forming anthraquinone-2-sulfonic acid.
Chlorination: The resulting sulfonic acid is then reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to convert the sulfonic acid group into a sulfonyl chloride group (-SO₂Cl). researchgate.net
The following table provides a comparative overview of the synthetic methods for these related anthraquinone derivatives.
| Compound | Starting Material(s) | Key Reagents & Steps | Functional Group |
| Anthraquinone-2-carboxylic acid | 2-Ethylanthraquinone or 4'-methylbenzophenone-2-carboxylic acid | Oxidation (e.g., KMnO₄), Ring Closure (oleum) | -COOH |
| This compound | Anthraquinone-2-carboxylic acid | Chlorination (e.g., SOCl₂, PCl₅) | -COCl |
| Anthraquinone-2-sulfonyl chloride | Anthraquinone | Sulfonation (H₂SO₄), Chlorination (SOCl₂) | -SO₂Cl |
Emerging and Advanced Synthetic Strategies
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the functionalization of the anthraquinone core, moving beyond classical approaches. These strategies include direct C-H functionalization and novel catalytic systems.
Direct Functionalization of Anthraquinone (Oxidative or Radical Methods)
Direct functionalization methods aim to introduce new groups onto the anthraquinone ring by activating its C-H bonds, which is a more atom-economical approach. These methods often involve oxidative or radical pathways. rsc.org Anthraquinones can undergo radical reactions, and their semiquinone radical anions can be generated through various methods, which are highly reactive. researchgate.net
While direct single-step carboxylation of anthraquinone at the C-H bond is challenging, multi-step radical-based approaches offer a potential pathway. A hypothetical "radical carboxyethylation" would involve the addition of a radical containing a protected carboxyl group (like an ester) to the anthraquinone skeleton. This process would fall under the broader category of C-C bond-forming radical reactions. The subsequent steps would involve the deprotection and conversion of the introduced carboxyethyl group.
Radical Generation: A radical precursor containing a carboxyethyl group is generated.
Radical Addition: The generated radical adds to the anthraquinone ring system.
Conversion: The ester group is hydrolyzed to the carboxylic acid, which is then chlorinated to form the final this compound.
Visible-light photoredox catalysis is a modern tool for generating acyl radicals from precursors like carboxylic acids, which can then participate in such reactions. mdpi.com
Novel Catalytic Approaches for Anthraquinone Derivatization
Transition metal catalysis has become a powerful tool for the synthesis of complex anthraquinone derivatives, offering high efficiency and selectivity.
Palladium-Catalyzed Synthesis: Researchers have developed a one-pot, dual acylation protocol to create functionalized anthraquinones. thieme.dethieme-connect.com This method uses a palladium catalyst for an initial intermolecular direct acylation, followed by an intramolecular Friedel-Crafts acylation. thieme.de Such catalytic cycles can be adapted to synthesize precursors for this compound. Palladium catalysis is also employed in coupling reactions, for instance, in creating complex anthraquinone dimers from stannylated anthraquinone intermediates. nih.gov
Ruthenium-Catalyzed Synthesis: Ruthenium-based catalysts have been utilized for various C-H functionalization reactions on aromatic systems. elsevierpure.com For example, dinuclear Ruthenium complexes with anthraquinone-derived ligands have been synthesized and used as catalysts in oxidation reactions. mdpi.com These catalytic systems demonstrate the potential for activating the anthraquinone core for further derivatization.
The table below summarizes these advanced catalytic strategies.
| Catalytic Approach | Metal Catalyst | Type of Reaction | Potential Application for Derivatization |
| Direct Acylation | Palladium (Pd) | Intermolecular Direct Acylation, Intramolecular Friedel-Crafts Acylation | One-pot synthesis of functionalized anthraquinones. thieme.dethieme-connect.com |
| Coupling Reactions | Palladium (Pd) | Stille Coupling | Synthesis of complex anthraquinone structures. nih.gov |
| C-H Functionalization | Ruthenium (Ru) | Oxidative Coupling, Cascade Reactions | Direct introduction of functional groups onto the aromatic core. elsevierpure.com |
| Oxidation Catalysis | Ruthenium (Ru) | Water Oxidation | Use of anthraquinone-ligated complexes as catalysts. mdpi.com |
Iridium-Catalyzed Cycloaddition Reactions
A notable and atom-economical method for constructing the polysubstituted anthraquinone core is through an iridium-catalyzed [2+2+2] cycloaddition. researchgate.netmdpi.com This reaction involves the cyclization of a 1,2-bis(propiolyl)benzene derivative with a variety of terminal and internal alkynes. mdpi.com
The catalytic system typically employs a combination of [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) and a phosphine (B1218219) ligand, with bis(diphenylphosphino)ethane (DPPE) being particularly effective in improving the yields of the resulting anthraquinones. researchgate.netmdpi.comresearchgate.net The choice of solvent has been shown to be crucial; reactions with terminal alkynes are often performed in toluene, while dichloromethane (DCM) is the preferred solvent for reactions involving internal alkynes, leading to tetra-substituted anthraquinones in good yields. researchgate.netmdpi.com This methodology offers a versatile and efficient route to a wide range of anthraquinone derivatives, achieving moderate to excellent yields. mdpi.com
Table 1: Iridium-Catalyzed [2+2+2] Cycloaddition for Anthraquinone Synthesis
| Reactants | Catalyst System | Solvent | Yield | Source(s) |
|---|
Purity Assessment and Characterization in Synthetic Studies
Following synthesis, rigorous analysis is essential to confirm the purity and structural integrity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a critical tool for verifying the purity of this compound, with commercial standards often specifying a purity of greater than 98.0%. tcichemicals.com HPLC methods are also employed for the separation and quantification of anthraquinone derivatives in various matrices. oup.comnih.gov
For analytical purposes, both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) techniques can be utilized. oup.com A typical RP-HPLC setup might involve a C8 or C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water mixture. oup.comdepaul.edu Detection is commonly performed using a UV detector, with wavelengths set to capture the characteristic absorbance of the anthraquinone core, such as 256 nm or 325 nm. oup.com The retention time under specific conditions allows for the identification and quantification of the compound. depaul.edu
Table 2: Example HPLC Conditions for Anthraquinone Derivative Analysis
| HPLC Mode | Column | Mobile Phase | Detection Wavelength | Source(s) |
|---|---|---|---|---|
| NP-HPLC | Silica Gel | Benzene-Hexane (80:20) | 325 nm | oup.com |
| RP-HPLC | C8 (5 µm) | Methanol-Aqueous 0.01M NaClO₄ (80:20) | 256 nm | oup.com |
Spectroscopic Methods for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the arrangement of protons on the anthraquinone skeleton. For a parent anthraquinone molecule, the aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, usually between 7.8 and 8.4 ppm. chemicalbook.com In this compound, the introduction of the electron-withdrawing carbonyl chloride group at the 2-position induces shifts in the signals of the adjacent protons. The protons on the substituted ring would exhibit a distinct ABX or similar complex splitting pattern, providing clear evidence of the C-2 substitution. conicet.gov.ar
Table 3: Predicted ¹H-NMR Data for the Anthraquinone Moiety
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Source(s) |
|---|---|---|---|
| H-1, H-4, H-5, H-8 | ~8.3 | Multiplet | chemicalbook.com |
| H-2, H-3, H-6, H-7 | ~7.8 | Multiplet | chemicalbook.com |
Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the various carbonyl groups within the this compound molecule. Unsubstituted 9,10-anthraquinone exhibits a characteristic, strong absorption band for its two equivalent quinone carbonyl groups around 1673 cm⁻¹. researchgate.net In substituted anthraquinones, the positions and number of carbonyl bands can change. researchgate.netmdpi.com For this compound, one would expect to observe the stretching vibrations for the two quinone carbonyls (C-9 and C-10) and an additional, distinct high-frequency stretching band for the highly reactive acid chloride carbonyl group. This acid chloride C=O stretch typically appears in the region of 1770-1815 cm⁻¹.
Table 4: Characteristic FT-IR Carbonyl Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Source(s) |
|---|---|---|
| Quinone C=O (in anthraquinone) | ~1673 | researchgate.net |
| Substituted Quinone C=O | 1630-1669 | mdpi.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the anthraquinone chromophore. Anthraquinones typically display several strong absorption bands in the UV region, between 220 and 350 nm, which are attributed to π → π* electronic transitions. nih.gov A much weaker band, corresponding to the forbidden n → π* transition of the carbonyl groups, is observed at longer wavelengths, often near 400 nm. nih.govmasterorganicchemistry.com The exact position (λmax) and intensity of these bands are influenced by substitution on the anthraquinone ring system. nih.gov
Table 5: Typical UV-Vis Absorption Bands for Anthraquinones
| Electronic Transition | Wavelength Range (nm) | Characteristics | Source(s) |
|---|---|---|---|
| π → π* | 220 - 350 | Strong absorption | nih.gov |
Advanced Applications in Materials Science and Polymer Chemistry
Development of Polymeric Photosensitizers
A significant application of anthraquinone-2-carbonyl chloride is in the synthesis of polymeric photosensitizers. nih.govrsc.org By immobilizing the photosensitive anthraquinone (B42736) group onto a polymer chain, a novel macromolecular photocatalyst is created. rsc.org This approach offers several advantages, including improved catalyst recovery and reusability, which aligns with the principles of green chemistry. nih.govrsc.org
Poly(2-hydroxyethyl methacrylate), commonly known as PHEMA, is a well-regarded polymer in the biomedical field due to its high water content, biocompatibility, and non-toxic nature. nih.gov Its hydroxyl groups provide reactive sites for modification, making it an ideal scaffold for creating functional polymeric materials. rsc.orgnih.gov
A functional polymeric photosensitizer, anthraquinone-containing-poly(2-hydroxyethyl methacrylate) (AQ-PHEMA), is synthesized through the condensation reaction between this compound (AQ-2-COCl) and PHEMA. nih.govrsc.orgrsc.org In this process, the anthraquinone (AQ) functional group is chemically bonded to the polymeric chains of PHEMA, creating a stable, macromolecular photocatalyst. rsc.orgrsc.org This immobilization of the AQ moiety onto the PHEMA backbone is a key step in developing a reusable and easily separable catalytic material. rsc.orgnih.gov
The AQ-PHEMA conjugate functions as a photosensitizer under visible light irradiation, but the precise mechanism can vary depending on the reaction it catalyzes.
For the aerobic photooxidative hydroxylation of boronic acids, a proposed mechanism involves a Single Electron Transfer (SET) pathway. nih.gov Upon irradiation with visible light, the AQ-PHEMA catalyst becomes excited. This excited state reacts with molecular oxygen (O₂) via SET to generate a superoxide (B77818) radical anion (O₂⁻•). This superoxide radical then interacts with the boronic acid to initiate the hydroxylation process. nih.govrsc.org
In the case of the photooxidation of thioethers, the proposed mechanism involves the generation of singlet oxygen. rsc.org The excited AQ-PHEMA, after absorbing visible light, transfers its energy to ground-state triplet oxygen, converting it to the more reactive singlet oxygen (¹O₂). This highly oxidative singlet oxygen then reacts with the thioether to form the corresponding sulfoxide. rsc.orgnih.gov
The AQ-PHEMA polymeric photosensitizer has demonstrated high efficiency as a catalyst for the aerobic photooxidative hydroxylation of boronic acids to produce phenols. nih.govrsc.org This transformation is significant as it provides a green chemistry alternative to methods that use harsh oxidants. nih.gov The reaction proceeds under aerobic conditions using oxygen from the air as a green oxidant and visible light as an inexhaustible energy source. nih.govrsc.org The process shows broad functional group tolerance and gives excellent yields for a variety of arylboronic acids. nih.gov
Table 1: Aerobic Photooxidative Hydroxylation of Arylboronic Acids using AQ-PHEMA nih.gov Reaction Conditions: Arylboronic acid (0.2 mmol), AQ-PHEMA (4 mg), CH3CN (2 mL), under an O2 atmosphere, irradiated by a 3W blue LED for 12 hours.
| Substrate (Arylboronic Acid) | Product (Phenol) | Isolated Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 95 |
| 3-Methoxyphenylboronic acid | 3-Methoxyphenol | 96 |
| 2-Methoxyphenylboronic acid | 2-Methoxyphenol | 94 |
| 4-(Aminomethyl)phenylboronic acid | 4-(Aminomethyl)phenol | 98 |
| 4-Formylphenylboronic acid | 4-Hydroxybenzaldehyde | 85 |
| 3-Nitrophenylboronic acid | 3-Nitrophenol | 90 |
Condensation with Poly(2-hydroxyethyl methacrylate) (PHEMA)
Visible Light-Induced Photooxidation of Thioethers to Sulfoxides
The AQ-PHEMA catalyst is also highly effective in the visible light-induced photooxidation of thioethers to sulfoxides. rsc.orgnih.gov This reaction is notable for its high chemoselectivity, producing sulfoxides in excellent yields while avoiding over-oxidation to the sulfone by-product, a common challenge in such transformations. rsc.orgrsc.org The reaction demonstrates good substrate tolerance, successfully oxidizing a range of thioethers under aerobic conditions. rsc.org
Table 2: Visible Light-Induced Photooxidation of Thioethers to Sulfoxides using AQ-PHEMA rsc.org Reaction Conditions: Thioether (0.2 mmol), AQ-PHEMA (4 mg), CH3CN (2 mL), under an O2 atmosphere, irradiated by a 3W blue LED for the specified time.
| Substrate (Thioether) | Product (Sulfoxide) | Time (h) | Yield (%) |
|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | 2 | 98 |
| 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 2 | 99 |
| 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 2 | 99 |
| 4-Bromothioanisole | 4-Bromophenyl methyl sulfoxide | 3 | 96 |
| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 3 | 95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 4 | 90 |
Reusability and Recyclability of Polymeric Catalysts
A key advantage of the AQ-PHEMA photosensitizer is its stability and recyclability. rsc.org Because the catalyst is a solid polymer, it can be easily recovered from the reaction mixture by simple filtration. nih.govrsc.org Studies have shown that the AQ-PHEMA catalyst can be reused for more than 20 consecutive cycles without a significant loss of its catalytic activity. nih.govrsc.orgnih.gov This high level of reusability meets the requirements of green chemistry and highlights the practical potential of this polymeric catalyst system. nih.govrsc.org For instance, in the hydroxylation of 4-methoxyphenylboronic acid, the yield remained high even after the 20th cycle. Similarly, for the oxidation of thioanisole, the catalyst maintained its high efficiency over 20 uses. nih.govrsc.org
Table 3: Reusability of AQ-PHEMA Catalyst
| Reaction Type | Substrate | Cycle Number | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxylation | 4-Methoxyphenylboronic acid | 1 | 95 | nih.gov |
| 5 | 94 | nih.gov | ||
| 10 | 94 | nih.gov | ||
| 15 | 93 | nih.gov | ||
| 20 | 92 | nih.gov | ||
| Photooxidation | Thioanisole | 1 | 98 | rsc.org |
| 5 | 98 | rsc.org | ||
| 10 | 97 | rsc.org | ||
| 15 | 97 | rsc.org |
Substrate Scope and Functional Group Tolerance
This compound is primarily utilized as a derivatizing agent, particularly for alcohols, due to the high reactivity of the acyl chloride group. nih.govacs.org The reaction involves a nucleophilic attack from the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, leading to the formation of a stable anthraquinone carboxylate ester and releasing hydrogen chloride gas. libretexts.org
The versatility of this reaction is demonstrated by its compatibility with a range of alcohol substrates. Research has shown successful derivatization of various primary, secondary, and tertiary alcohols. nih.gov This indicates a broad substrate scope, allowing the anthraquinone moiety to be attached to diverse molecular scaffolds.
Key aspects of its reactivity include:
High Reactivity: The reaction with alcohols is often rapid and exothermic. libretexts.org
Versatility: It can react with different types of alcohols, from simple alkanols to more complex structures like phenylethanol and sugar derivatives. nih.gov
Functional Group Tolerance: The reaction is generally tolerant of other functional groups present in the alcohol substrate, provided they are not strongly nucleophilic themselves. For instance, studies have used substrates containing phenyl rings and other ester groups without issue. nih.gov
A summary of model compounds successfully derivatized with this compound highlights its broad applicability. nih.gov
| Substrate (Alcohol) | Resulting Derivative | Key Tolerated Functional Groups |
| Hexanol | Hexyl anthraquinone-2-carboxylate | Alkane chain |
| 2-Phenylethanol | Phenethyl anthraquinone-2-carboxylate | Phenyl ring |
| 1-Phenyl-2-propanol | 1-Phenyl-2-propyl anthraquinone-2-carboxylate | Phenyl ring, Secondary alcohol |
| 2-Methyl-1-phenyl-2-propanol | 2-Methyl-1-phenyl-2-propyl anthraquinone-2-carboxylate | Phenyl ring, Tertiary alcohol |
| Methyl 2-methylglycerate | Methyl 2-methyl-3-(anthraquinone-2-carbonyloxy)propanoate | Ester group |
This table is based on findings from a study characterizing this compound as a derivatization reagent. nih.gov
Integration in Organic Electronic Materials
The anthraquinone core is an electroactive moiety, meaning it can accept electrons in reversible reduction steps. acs.org This property makes anthraquinone and its derivatives highly attractive for use in organic electronic materials, such as organic field-effect transistors (OFETs) and redox-active polymers. libretexts.org this compound serves as a key building block for integrating this functionality into larger systems.
By reacting it with polymers or other molecules containing hydroxyl (-OH) or amine (-NH2) groups, the anthraquinone unit can be covalently bonded to a desired scaffold. This process allows for the creation of n-type (electron-accepting) materials. libretexts.org The introduction of the anthraquinone group can significantly influence the material's electronic properties, including its electron affinity and redox potential, which are crucial for the performance of electronic devices. acs.org For example, derivatives have been specifically designed as electroactive labeling reagents for biomolecules, highlighting their utility in electrochemical applications.
Supramolecular Assembly and Organization
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The planar, aromatic structure of the anthraquinone core is particularly conducive to π-π stacking, where the flat faces of the molecules align with each other. mdpi.com
This compound is instrumental in this field as a precursor to molecules designed for self-assembly. By attaching different side chains to the anthraquinone core via the carbonyl chloride group, chemists can precisely control the resulting supramolecular structures. These side chains can influence the packing of the molecules, leading to the formation of specific, well-defined architectures. acs.org
The derivatives of anthraquinone have been extensively studied for their ability to form both two-dimensional (2D) monolayers on surfaces and three-dimensional (3D) crystal structures. acs.org The nature of the substituent attached to the anthraquinone core plays a critical role in determining the final organization.
Structural investigations have revealed that modifying the anthraquinone core can lead to different packing motifs, such as herringbone or lamellar (layered) structures. acs.org For instance, attaching long alkoxy chains can promote the formation of ordered 2D layers on substrates like graphite. acs.org The ability to form these ordered assemblies is vital for applications in materials science, as the organization of molecules at the nanoscale dictates the macroscopic properties of the material, such as charge carrier mobility in an organic semiconductor. mdpi.com The crystal structure of the related anthraquinone-2-carboxylic acid shows that molecules link into dimers via hydrogen bonds, which then arrange into a herringbone array, demonstrating the kinds of ordered structures that can be achieved. cambridge.org
Analytical Chemistry Applications and Derivatization Strategies
Derivatization Reagent for Enhanced Detection Sensitivity
The core function of anthraquinone-2-carbonyl chloride in analytical chemistry is to chemically modify analytes, thereby improving their detectability. This process, known as derivatization, is crucial for analyzing compounds that lack a native chromophore or are present at very low concentrations.
Analysis of Amines (e.g., biogenic amines)
This compound is used as a derivatization reagent for the analysis of amines, including biogenic amines like tryptamine (B22526) and phenethylamine (B48288). nih.govmdpi.com The reagent reacts with primary and secondary amines through an amidation reaction to form stable amide derivatives. nih.govresearchgate.net This tagging of the amine with the anthraquinone (B42736) group significantly enhances their detection in various analytical systems. nih.gov
A study demonstrated a sensitive chemiluminescence (CL) derivatization strategy for biogenic amines using this compound prior to High-Performance Liquid Chromatography (HPLC) analysis. mdpi.com This method relies on the ability of the quinone part of the derivative to generate reactive oxygen species (ROS) upon UV irradiation. These ROS then react with luminol (B1675438) to produce a detectable chemiluminescent signal. nih.govmdpi.com Under optimized conditions, this method achieved low detection limits for tryptamine and phenethylamine. mdpi.com
Table 1: HPLC-Chemiluminescence Detection of Derivatized Biogenic Amines
| Analyte | Derivatizing Agent | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Tryptamine | This compound | HPLC-CL | 124 nM |
This table summarizes the detection limits achieved for biogenic amines after derivatization with this compound and analysis by HPLC with chemiluminescence detection. mdpi.com
Analysis of Phenols
Similar to its application with amines, this compound is also utilized for the derivatization of phenols. nih.govresearchgate.net The reaction proceeds via esterification, where the hydroxyl group of the phenol (B47542) attacks the carbonyl chloride of the reagent, forming an ester derivative. This process introduces the anthraquinone chromophore, enabling sensitive detection. nih.govresearchgate.net While the primary focus of some studies has been on the related reagent, anthraquinone-2-sulfonyl chloride for phenol analysis, the underlying principle of introducing the anthraquinone moiety for enhanced detection is analogous. researchgate.netoup.com
Formation of Colored and Ionizable Derivatives
The derivatization of amines and phenols with this compound results in the formation of derivatives that are both colored and ionizable. nih.govresearchgate.net The anthraquinone structure itself is a strong chromophore, meaning it absorbs light in the ultraviolet-visible region. This property is fundamental to its use in UV-Vis spectrophotometry and HPLC with UV detection. nih.govacs.org The maximum absorption wavelength of this compound derivatives is around 258 nm. nih.gov
Furthermore, the resulting derivatives can be ionized, which is a critical characteristic for their analysis by mass spectrometry (MS). The ability to form stable ions allows for sensitive detection and structural elucidation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govacs.orgnih.gov
Chromatographic Detection Enhancement
The primary purpose of derivatizing analytes with this compound is to make them more amenable to chromatographic analysis and detection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The strong UV absorbance of the anthraquinone-tagged derivatives makes them highly suitable for analysis by HPLC with UV detection. nih.govmdpi.comresearchgate.net After separation on an HPLC column, the derivatives pass through a UV detector set at a wavelength where the anthraquinone moiety exhibits maximum absorbance, typically around 256 nm or 258 nm. nih.govoup.com This allows for the sensitive quantification of the original amines or phenols. For instance, in the analysis of derivatized amines, the derivatives of tryptamine and phenethylamine were detected at specific retention times under UV irradiation. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
This compound has proven to be a valuable derivatization reagent for LC-MS analysis, particularly in negative ion chemical ionization (NCI) mode. acs.orgnih.gov The reagent imparts electron affinity to the analyte, facilitating the formation of negative ions. acs.orgnih.gov In a study involving the derivatization of alcohols, the resulting anthraquinone carboxylate esters showed a significant enhancement in sensitivity (113-fold) in NCI mode compared to electron impact (EI) mode. acs.orgnih.gov These derivatives were detected at a tenfold lower concentration than the corresponding 3,5-dinitrobenzoate (B1224709) esters. acs.orgnih.gov
Table 2: Detection Limits of Derivatized Alcohols by LC-MS
| Analyte Derivative | Ionization Mode | Detection Limit |
|---|
This table shows the detection limit for an alcohol derivative using selected ion monitoring (SIM) in negative ion chemical ionization (NCI) mode with LC-MS. acs.orgnih.gov
Chemiluminescence (CL) Detection Methods
A notable application of this compound is in highly sensitive chemiluminescence (CL) detection. This is achieved by tagging analytes, such as biogenic amines, with the anthraquinone moiety. The unique photochemical properties of the quinone structure are then exploited to generate a light-emitting reaction, allowing for quantification at very low concentrations. mdpi.comnih.gov
A sophisticated HPLC-CL system has been developed that utilizes online UV irradiation to induce chemiluminescence. In this method, analytes like tryptamine and phenethylamine are first derivatized with this compound. mdpi.comresearchgate.net After derivatization, the tagged amines are separated on an HPLC column and then passed through an online photoreactor. nih.gov Inside the photoreactor, the anthraquinone moiety is subjected to UV light, which triggers the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net These freshly generated ROS then immediately react with luminol, which is introduced into the flow stream, producing a measurable chemiluminescent signal. mdpi.comnih.gov
The intensity of the emitted light is directly proportional to the concentration of the tagged analyte. A key feature of this system is its controllability; the chemiluminescence is only produced when the UV lamp in the photoreactor is switched on. mdpi.comnih.gov This confirms that the signal originates from the UV-induced process and allows for precise control over the detection. nih.gov For optimal ROS generation, a UV lamp with a wavelength of 254 nm is typically employed, as this corresponds to the maximum absorption wavelength of this compound (258 nm). mdpi.com
The fundamental principle of this detection method lies in the ability of the quinone structure within the this compound derivative to generate reactive oxygen species (ROS) upon UV irradiation. mdpi.comnih.gov Quinones are well-established as molecules that can participate in photochemical reactions to produce ROS. mdpi.com In this specific application, the anthraquinone tag acts as a photocatalyst. When irradiated with UV light, the quinone moiety absorbs energy and facilitates the transfer of this energy to molecular oxygen, leading to the formation of ROS. mdpi.com
This process is advantageous because the ROS are generated in situ, directly from the tagged analyte as it passes through the photoreactor. mdpi.com This eliminates the need to prepare and deliver a separate, often unstable, ROS reagent to the system, simplifying the analytical setup. mdpi.com The generated ROS are highly reactive and immediately available to participate in the chemiluminescent reaction with luminol. mdpi.comresearchgate.net
To ensure the highest sensitivity and efficiency of the analytical method, the conditions for the initial derivatization reaction must be carefully optimized. Key parameters include the concentration of the derivatizing reagent (this compound) and the pH of the reaction medium. mdpi.com
For the derivatization of biogenic amines like tryptamine and phenethylamine, researchers have systematically varied these conditions to maximize the chemiluminescence signal. mdpi.com The concentration of this compound was tested across a range, and it was found that the CL signal intensity increased with reagent concentration up to a certain point, after which it reached a plateau. mdpi.com This allows for the selection of an optimal concentration that provides the strongest signal without unnecessary reagent waste. mdpi.com
Similarly, the pH of the reaction buffer is critical. The reaction between this compound and amines is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the carbonyl chloride group. Studies have shown that a carbonate buffer with a pH of 9.5 is effective for this derivatization. mdpi.com
Table 1: Optimal Derivatization and HPLC-CL Conditions
| Parameter | Optimized Value | Purpose |
| Derivatization Reagent | This compound | Tags analyte with a quinone moiety |
| Reagent Concentration | 0.05 mM | Maximum signal with minimum reagent use mdpi.com |
| Reaction Buffer | Carbonate Buffer | Provides optimal pH for reaction mdpi.com |
| Reaction pH | 9.5 | Facilitates nucleophilic attack mdpi.com |
| UV Lamp Wavelength | 254 nm | Matches absorption maximum of the tag mdpi.com |
| CL Reagent | Luminol | Reacts with ROS to produce light mdpi.com |
Applications in Medicinal Chemistry and Bioactive Molecule Synthesis
Synthesis of Potential Anticancer Agents
The anthraquinone (B42736) core is a well-established pharmacophore in the development of anticancer drugs. nih.gov The planar structure of the anthraquinone ring allows it to intercalate with DNA, while modifications to its periphery can influence biological target interactions, improve potency, and reduce toxicity. nih.gov Anthraquinone-2-carbonyl chloride is a valuable starting material for creating such derivatives. mdpi.comnih.gov
The introduction of an anthraquinone moiety is a recognized strategy for enhancing the biological activity of molecules. nih.gov this compound is an efficient reagent for this purpose, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages. This approach has been used to synthesize novel compounds with potential anticancer properties.
For instance, researchers have synthesized two series of novel anthraquinone-based compounds designed as inhibitors of carbonic anhydrase (CA), an enzyme linked to tumor survival. nih.gov The synthesis began with the conversion of anthraquinone-2-carboxylic acid into the more reactive this compound (also referred to as anthraquinone-2-formyl chloride). mdpi.comnih.gov This intermediate was then used to create derivatives bearing either a carbonyl thioureido or an acetamido linker. nih.gov
Several of these synthesized compounds demonstrated significant inhibitory activity against tumor-associated human carbonic anhydrase IX (hCA IX) and showed anti-proliferative effects against various cancer cell lines.
Table 1: Research Findings on Anticancer Activity of this compound Derivatives
| Compound Series | Linker Type | Synthesis Intermediate | Biological Target | Key Findings |
|---|---|---|---|---|
| 5a–n | Carbonyl Thioureido | This compound | Carbonic Anhydrase (CA) | Exhibited inhibitory activity against tumor-related hCA IX isoform. nih.gov |
| 6a–e, 6h–k | Acetamido | This compound | Carbonic Anhydrase (CA) | Also showed inhibitory activity against hCA IX, with linker type influencing potency. nih.gov |
Medicinal chemists actively explore modifications of the anthraquinone ring to develop improved chemotherapeutic agents with fewer side effects. nih.gov The incorporation of functional groups like amino and hydroxyl derivatives can enhance interactions with biological targets involved in cancer progression. nih.gov this compound provides a platform for such modifications.
In one synthetic approach, this compound was reacted with potassium thiocyanate (B1210189) to produce a key isothiocyanate intermediate. mdpi.comnih.gov This intermediate was then reacted with various anilines to yield a series of anthraquinone-carbonyl thioureido derivatives (compounds 5a–n) with potential as novel CA inhibitors. nih.gov In a parallel scheme, the this compound was subjected to amide condensation reactions with different anilines to create a second series of derivatives (compounds 6a–e and 6h–k). nih.gov These structural modifications, facilitated by the reactivity of the carbonyl chloride, are crucial for tuning the biological activity and selectivity of the final compounds. nih.govnih.gov
Investigation of Anti-inflammatory and Antiarthritic Activities of Derivatives
Beyond cancer, anthraquinone derivatives are being investigated for other therapeutic properties. researchgate.net Research has shown that compounds based on the anthraquinone skeleton possess anti-inflammatory and antinociceptive (pain-reducing) activities. researchgate.net
Studies have been conducted on anthraquinone-2-carboxylic acid, the direct precursor to this compound. researchgate.net Anthraquinone-2-carboxylic acid was found to alleviate various inflammatory symptoms in animal models, including gastritis and edema, and it suppressed the expression of inflammatory genes like COX-2. researchgate.net In a related study, a derivative named AEC (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) was synthesized and evaluated for its potential anti-inflammatory and antiarthritic activity. nih.gov This derivative significantly reduced paw edema in rats and showed positive effects in a model of adjuvant-induced arthritis. nih.govnih.gov The use of the highly reactive this compound provides a practical synthetic route to create a wide array of esters and amides from these carboxylic acids, facilitating the development and screening of new derivatives for potent anti-inflammatory and antiarthritic effects.
Table 2: Investigated Activities of Anthraquinone-2-Carboxylic Acid and its Derivatives
| Compound | Activity Investigated | Experimental Model | Key Findings |
|---|---|---|---|
| Anthraquinone-2-carboxylic acid | Anti-inflammatory, Antinociceptive | EtOH/HCl-induced gastritis, Arachidonic acid-induced edema | Ameliorated inflammatory and algesic symptoms; suppressed COX-2 expression. researchgate.net |
| AEC (derivative) | Anti-inflammatory, Antiarthritic | Carrageenan-induced paw edema, Freund's adjuvant-induced arthritis | Significantly reduced paw volume and arthritic score. nih.govnih.gov |
Exploration of Immunomodulatory Properties
The anthraquinone skeleton is associated with a range of biological activities, including anti-inflammatory and immunomodulatory effects. nih.govmdpi.comresearchgate.net Derivatives synthesized from this compound, particularly anthraquinone-2-carboxamides, are of significant interest for their potential to modulate immune responses. Research has shown that certain anthraquinone compounds can influence key inflammatory pathways. For instance, anthraquinone-2-carboxylic acid (AQCA), the hydrolysis product of this compound, has been demonstrated to suppress the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) signaling pathways. nih.gov These pathways are crucial in the expression of pro-inflammatory genes. nih.gov
Specifically, AQCA has been found to inhibit the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-treated cells, indicating its potential to reduce inflammation. nih.gov The mechanism of this inhibition is linked to the suppression of upstream signaling molecules such as interleukin-1 receptor-associated kinase 4 (IRAK1), p38, Src, and spleen tyrosine kinase (Syk). nih.gov This body of research underscores the potential of using this compound as a starting point to generate new compounds with targeted immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net
Table 1: Immunomodulatory Activity of Anthraquinone-2-carboxylic acid (AQCA)
| Target Pathway/Molecule | Effect of AQCA | Implication |
|---|---|---|
| NF-κB Activation | Inhibition | Reduced pro-inflammatory gene expression |
| AP-1 Activation | Inhibition | Reduced inflammatory signaling |
| COX-2 Expression | Suppression | Anti-inflammatory effect |
Drug Delivery Systems and Solubility Enhancement
A significant challenge with many anthraquinone-based therapeutic agents is their poor aqueous solubility, which can limit their bioavailability and clinical utility. mdpi.comnih.gov The development of effective drug delivery systems is therefore crucial. The anthraquinone scaffold, which can be introduced using this compound, is being explored in the design of such systems. nih.gov
One primary strategy to overcome poor solubility is chemical modification. By reacting this compound with hydrophilic moieties, it is possible to create derivatives with enhanced water solubility. Furthermore, the anthraquinone core itself can be incorporated into larger drug delivery constructs, such as polymer-based formulations, to facilitate controlled release and targeted delivery of therapeutic agents. nih.gov
A prominent method for enhancing the solubility of poorly soluble compounds is through complexation with cyclodextrins. mdpi.comresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate "guest" molecules of appropriate size and polarity, such as anthraquinones. mdpi.comnih.gov This encapsulation forms an inclusion complex, which typically exhibits greater aqueous solubility than the guest molecule alone. mdpi.comgre.ac.uk
Studies have specifically investigated the complexation of anthraquinone-2-carboxylic acid (AQCA) with various β-cyclodextrin (βCD) derivatives. mdpi.comnih.gov These studies have shown that AQCA forms stable, water-soluble inclusion complexes with cyclodextrins, typically in a 1:1 stoichiometry. mdpi.comresearchgate.net The formation of these complexes significantly improves the solubility of AQCA. mdpi.comnih.gov For instance, the aqueous solubility of AQCA is markedly low, but it increases linearly with the concentration of certain β-cyclodextrin derivatives. nih.gov This type of solubility profile is classified as AL type, which is indicative of the formation of a soluble 1:1 complex. mdpi.comnih.gov
Research has demonstrated that modified β-cyclodextrins, such as those containing a triazole ring, can be particularly effective at complexing with anthraquinone derivatives like AQCA. mdpi.comcyclodextrinnews.comnih.gov The association constants (Ka) for these complexes are significantly larger than those formed with native β-cyclodextrin, indicating a stronger interaction and more stable complex. mdpi.comnih.gov This enhanced complexation leads to a substantial increase in the solubility of the anthraquinone derivative. mdpi.comnih.gov The pH of the medium can also influence complex formation; for negatively charged derivatives like AQCA at neutral pH, complexation with the hydrophobic cyclodextrin (B1172386) cavity is less favorable than at an acidic pH where the molecule is protonated. mdpi.comnih.gov
Table 2: Complexation of Anthraquinone-2-carboxylic acid (AQCA) with β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Stoichiometry (AQCA:CD) | Key Finding | Reference |
|---|---|---|---|
| Modified β-Cyclodextrins | 1:1 | Forms stable inclusion complexes, leading to increased aqueous solubility. | mdpi.comresearchgate.net |
| βCDLip (with triazole and lipoic acid) | 1:1 | Significantly larger association constant compared to native βCD. | mdpi.comnih.gov |
This approach not only addresses the issue of poor solubility but may also protect the encapsulated drug from degradation. nih.govcyclodextrinnews.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For anthraquinone-2-carbonyl chloride, DFT calculations offer a detailed picture of its geometry, reactivity, and electronic properties. A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set to perform these calculations. bhu.ac.in
Optimized Structures and Geometrical Parameters
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. From this, key geometrical parameters such as bond lengths and bond angles can be extracted. For anthraquinone (B42736) derivatives, DFT calculations have shown that the core structure is largely planar. researchgate.net
Table 1: Representative Geometrical Parameters from DFT Calculations (Hypothetical for this compound based on related structures)
| Parameter | Value (Å or °) |
| C=O (carbonyl) bond length | ~1.23 |
| C-Cl bond length | ~1.78 |
| C-C (aromatic) bond length | ~1.40 |
| O=C-C bond angle | ~120° |
| C-C-Cl bond angle | ~118° |
Note: This table is illustrative and based on typical values for similar functional groups. Precise values for this compound would require specific DFT calculations.
Reactivity Parameters and Molecular Electrostatic Potential Mapping
DFT calculations can elucidate the chemical reactivity of a molecule. Key parameters derived from these calculations help in understanding how the molecule will interact with other chemical species. The molecular electrostatic potential (MESP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. It indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red areas on an MESP map signify negative electrostatic potential (prone to electrophilic attack), while blue areas indicate positive potential (prone to nucleophilic attack). For many organic molecules, positive potential is often located near hydrogen atoms. bhu.ac.in
Mulliken atomic charge analysis provides a numerical value for the partial charge on each atom, further quantifying the charge distribution within the molecule. bhu.ac.in For instance, in one study, all hydrogen atoms in a chalcone (B49325) derivative were found to have a positive Mulliken charge. bhu.ac.in These analyses are crucial for predicting sites of reaction.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity and electronic properties. wikipedia.orgpearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. pearson.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. DFT calculations are widely used to determine the energies of the HOMO and LUMO and the resulting energy gap. For example, a DFT study on a charge transfer complex of anthraquinone calculated a HOMO-LUMO gap of 3.6463 eV. mdpi.com The spatial distribution of the HOMO and LUMO orbitals reveals the regions of the molecule involved in electron donation and acceptance, respectively. In many anthraquinone derivatives, the HOMO and LUMO are primarily of π-character, distributed across the aromatic rings.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. researchgate.net This method is particularly useful for understanding the color and photophysical properties of compounds like anthraquinone derivatives.
Prediction of UV-Vis Absorption Spectra and Electronic Transitions
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com The calculated spectrum can then be compared with experimental data. The calculations provide information about the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.
These calculations also identify the nature of the electronic transitions, such as π → π* or n → π* transitions. For many anthraquinone derivatives, the main absorption bands in the visible region are attributed to π → π* transitions originating from the HOMO to the LUMO. researchgate.net The accuracy of these predictions can depend on the choice of the functional and basis set used in the calculation. researchgate.net
Table 2: Representative TD-DFT Data for an Anthraquinone Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 2.85 | 435 | 0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | 3.20 | 387 | 0.08 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 3.55 | 349 | 0.22 | HOMO → LUMO+1 (π → π*) |
Note: This table is illustrative. The actual values for this compound would require specific TD-DFT calculations.
Analysis of Transition Dipole Moment Vectors
The transition dipole moment is a vector quantity that describes the change in dipole moment of a molecule during an electronic transition. Its magnitude is related to the intensity of the spectral band (oscillator strength). TD-DFT calculations can determine the magnitude and orientation of the transition dipole moment vector for each electronic transition.
The analysis of this vector provides insight into the direction of charge displacement during the excitation process. This information is valuable for understanding the polarization of absorbed light and for applications in materials science, such as in the design of nonlinear optical materials. For instance, a study on a donor-acceptor complex involving anthraquinone reported a significant total dipole moment of 6.572 D, suggesting its potential as a nonlinear optical material. mdpi.com
Molecular Dynamics (MD) Simulations
Fully atomistic MD simulations are a powerful tool for investigating the behavior of anthraquinone derivatives in condensed phases, particularly in guest-host systems like liquid crystal displays. whiterose.ac.ukresearchgate.net These simulations model the interactions between the guest dye molecule and the host material on an atomic level, providing a dynamic picture of molecular alignment and conformational changes over time. whiterose.ac.uk For anthraquinone-based systems, simulations can be run for hundreds of nanoseconds to ensure adequate sampling of molecular conformations and orientations. whiterose.ac.uk
The alignment of anthraquinone dyes within a liquid crystal host is critical for applications in optoelectronics. MD simulations are used to calculate molecular order parameters, which quantify the degree of alignment of the dye molecules within the host matrix. whiterose.ac.uknih.gov The orientation of the dye's transition dipole moment (TDM) relative to its principal molecular axis determines whether it acts as a positive or negative dichroic dye. nih.gov For many anthraquinone dyes, the TDM is parallel to the principal axis, resulting in positive dichroism. nih.gov
To bridge the gap between computational results and experimental observations, different theoretical models of molecular alignment are compared. The two primary models used for guest-host systems involving anthraquinone dyes are based on the molecule's moments of inertia and its surface tensor. researchgate.nettandfonline.com
Moments of Inertia Model: This model approximates the molecular shape as an ellipsoid based on the distribution of mass. It has been a traditional method for predicting the principal axes of alignment.
Surface Tensor Model: This model defines the molecular shape based on its solvent-accessible surface area. It provides a more detailed representation of the molecule's topography, which is crucial for understanding intermolecular interactions within the host.
Research comparing these two models for a series of anthraquinone dyes has shown that the surface tensor model yields a significantly better match between calculated and experimental alignment values. researchgate.nettandfonline.com This indicates that the specific shape of the molecular surface is a more critical factor for alignment than the simple distribution of mass. tandfonline.com
Table 1: Comparison of Molecular Alignment Models for Anthraquinone Dyes
| Model | Basis of Calculation | Predictive Accuracy | Key Insight |
| Moments of Inertia | Based on the mass distribution of the molecule. | Less accurate in predicting experimental alignment. | Provides a basic approximation of molecular shape. |
| Surface Tensor | Based on the molecular surface topography. | Significantly improved match with experimental values. researchgate.nettandfonline.com | Emphasizes that the shape of the molecular surface is crucial to alignment in guest-host systems. tandfonline.com |
Computational Thermodynamics and Kinetic Modeling
Computational thermodynamics employs theoretical calculations to predict the stability and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate fundamental properties such as enthalpy, entropy, and Gibbs free energy. mdpi.com These calculations are vital for understanding reaction mechanisms and predicting the equilibrium state of chemical systems involving this compound.
In the context of guest-host systems or receptor-ligand interactions, predicting the binding free energy is essential. While specific studies on this compound are not detailed in the provided results, the methodology is well-established for related systems. By combining MD simulations with free energy calculation methods (like thermodynamic integration or free energy perturbation), it is possible to compute the free energy change (ΔG) associated with the binding of a guest molecule to its host. These predictions help in the rational design of new materials with optimized binding affinities for specific applications.
Charge Transfer Complex Analysis
The anthraquinone core is a well-known electron-accepting moiety, making its derivatives prime candidates for forming charge transfer complexes. This compound itself is utilized as a derivatization reagent specifically to impart electron affinity to other molecules, such as alcohols, facilitating their analysis via negative ion chemical ionization mass spectrometry. nih.gov This application inherently relies on the charge transfer characteristics of the anthraquinone structure. nih.gov
Computational analysis, particularly DFT, can be used to study the electronic structure of these complexes. glusacgroup.com Such studies map the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the nature of electronic transitions. semanticscholar.org In a study on a heteroleptic copper(I) complex featuring a fused phenazine-anthraquinone moiety, DFT calculations helped elucidate the thermodynamic properties and probable reaction pathways for photochemical charge accumulation, where the anthraquinone unit served as the electron storage site. glusacgroup.com Analysis of related compounds like anthraquinone-2-sulfonyl chloride also highlights the versatile role of the anthraquinone system in forming derivatives with significant charge transfer properties. researchgate.net
Industrial and Environmental Considerations in Research
Production of Dyes and Pigments
Anthraquinone-based structures are fundamental to a significant class of synthetic colorants. wikipedia.orgchina-dyestuff.com These dyes are valued for their stability and fastness properties. wikipedia.orgnih.gov The versatility of the anthraquinone (B42736) core allows for its incorporation into various dye types, including vat dyes and acid dyes, catering to a range of textile applications. wikipedia.org
The anthraquinone molecule itself is a pale yellow solid and not a potent colorant. wikipedia.orgresearchgate.netmfa.org Its value as a chromophore—the part of a molecule responsible for its color—is realized upon the introduction of electron-donating substituent groups. wikipedia.orgresearchgate.net Functional groups such as hydroxyl (-OH) or amino (-NH2) groups, when attached to specific positions on the anthraquinone skeleton (typically the 1, 4, 5, or 8 positions), modify the electronic properties of the molecule, enabling it to absorb light in the visible spectrum and thus appear colored. wikipedia.org This substitution allows for the creation of a wide array of colors, from vibrant reds to deep blues. wikipedia.org The stability of the fused ring system contributes to the excellent light fastness characteristic of many anthraquinone dyes. wikipedia.org
Vat dyes are a class of water-insoluble dyes that are crucial for dyeing cellulosic fibers like cotton. nih.govgeocities.ws Anthraquinone derivatives are a major component of this dye class. nih.govgeocities.ws The dyeing process involves a unique application method. The insoluble anthraquinone dye is first reduced in an alkaline bath, typically using sodium dithionite, into its water-soluble "leuco" form. nih.govbritannica.com
In this soluble state, the dye can penetrate and diffuse into the fiber structure. nih.gov Once inside the fiber, the leuco dye is re-oxidized back to its original insoluble form, effectively trapping the pigment molecules within the cellulose matrix. nih.govgeocities.ws This process results in dyeings with very high wash fastness. nih.gov Research using X-ray photography has shown that post-treatment processes like soaping can promote the crystallization of the dye particles within the fiber, further enhancing the quality of the dyeing. tandfonline.com
Acid dyes are water-soluble anionic dyes applied to fibers from an acidic dyebath. clartechorganics.com They are highly effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. clartechorganics.combrushcreekwoolworks.comautumnchem.comjacquardproducts.com The "acid" in their name refers to the acidic conditions of the dyeing process, which protonates the amino groups in the fibers, creating cationic sites. youtube.com The anionic dye molecules then bind to these sites through strong ionic bonds. youtube.com
Many important acid dyes are derived from anthraquinone. china-dyestuff.com An important intermediate for creating these dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org By reacting bromamic acid with various aromatic or aliphatic amines, a range of brilliantly colored dyes, particularly blues, can be synthesized. wikipedia.org These dyes are known for producing vibrant, uniform colors with good light fastness. autumnchem.comjacquardproducts.com
Green Chemistry Principles in Synthesis and Application
The synthesis of anthraquinone and its derivatives has traditionally involved methods that are effective but environmentally taxing, such as using chromium(VI) for oxidation or stoichiometric amounts of aluminum chloride in Friedel-Crafts reactions. wikipedia.org Modern research focuses on aligning these synthetic routes with the principles of green chemistry to reduce waste, avoid hazardous substances, and improve energy efficiency.
A key area of green chemistry research is the development of cleaner oxidation methods and efficient catalytic systems for anthraquinone synthesis. The traditional oxidation of anthracene often generates significant waste. google.com Consequently, research has shifted towards catalytic approaches that use more benign oxidants.
One promising route is the use of hydrogen peroxide (H₂O₂) as the oxidant, as its only byproduct is water. google.com For instance, a catalytic system based on specific copper compounds has been shown to promote the selective oxidation of anthracene to anthraquinone using hydrogen peroxide, achieving high conversions (>95%) and selectivities (>98%) under relatively mild conditions. google.com Other research explores the gas-phase oxidation of anthracene, which is considered an environmentally friendly and cost-effective production method. researchgate.net
The development of novel catalysts is central to these green methodologies. Metal oxide composite catalysts are being investigated because they are often highly active, easy to separate from the reaction mixture, and can be recycled, minimizing waste. google.com Furthermore, palladium-catalyzed acylation reactions represent another advanced approach, providing a direct and efficient one-pot relay process to access functionalized anthraquinones while avoiding toxic reagents like carbon monoxide. thieme.de
Table 1: Comparison of Catalytic Systems for Anthraquinone Synthesis
| Catalytic System/Method | Oxidant | Key Advantages |
|---|---|---|
| Copper Compounds (Tp x Cu(NCMe)) | Hydrogen Peroxide | High conversion and selectivity; mild conditions. google.com |
| Metal Oxide Composites | Various (e.g., O₂) | Recyclable solid catalyst; simple operation. google.com |
| Palladium-Catalyzed Acylation | Not Applicable | One-pot synthesis; avoids toxic CO gas; efficient. thieme.de |
Replacing volatile organic solvents with water is a primary goal of green chemistry. tandfonline.comtandfonline.comresearchgate.net Water is non-toxic, non-flammable, and inexpensive. Research has demonstrated that the synthesis of anthraquinone derivatives can be effectively carried out in an aqueous medium. tandfonline.comtandfonline.comresearchgate.net
One successful method involves a one-pot synthesis using phthalic anhydride (B1165640) and substituted benzenes with alum (KAl(SO₄)₂·12H₂O) as an inexpensive and readily available catalyst. tandfonline.comtandfonline.comresearchgate.net Studies comparing various solvents found that water provided the best results in terms of reaction yield and time. tandfonline.comtandfonline.com This is partly attributed to the high solubility of the alum catalyst in water. tandfonline.com The reactions proceed at ambient temperature and are completed relatively quickly (60–120 minutes), offering a simple, mild, and efficient green methodology. tandfonline.comtandfonline.com
Table 2: Synthesis of Anthraquinone Derivatives in Water using Alum Catalyst
| Entry | Substituted Benzene (B151609) | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzene | Anthraquinone | 120 | 70 |
| 2 | Toluene | 2-Methylanthraquinone (B1664562) | 60 | 92 |
| 3 | Ethyl Benzene | 2-Ethylanthraquinone | 70 | 90 |
| 4 | Anisole | 2-Methoxyanthraquinone | 80 | 85 |
| 5 | Chlorobenzene | 2-Chloroanthraquinone | 90 | 78 |
Data adapted from research on alum-catalyzed synthesis in aqueous media. tandfonline.comtandfonline.comresearchgate.net
Waste Management and Disposal in Research Settings
The responsible management and disposal of chemical waste are critical components of laboratory research, particularly when dealing with reactive compounds such as Anthraquinone-2-carbonyl Chloride. As an organochlorine compound and a reactive acyl chloride, its waste streams require careful handling to mitigate risks to personnel and the environment. medigraphic.comnih.gov The high chemical stability and fat-solubility of many organochlorine compounds contribute to their persistence and potential for bioaccumulation, making proper disposal a key environmental consideration. medigraphic.comnih.gov
Waste generated from research involving this compound can be categorized into several streams, each necessitating a specific disposal protocol. These include residual or surplus neat compound, reaction mixtures, quenching solutions, and contaminated laboratory materials.
Deactivation and Neutralization of Reactive Waste
The primary hazard associated with this compound waste is its reactivity, characteristic of acyl chlorides. basf.com It reacts readily with water and other nucleophiles, such as alcohols and amines, in an exothermic reaction that produces corrosive hydrogen chloride (HCl) gas. fishersci.comuga.edu Therefore, the principal strategy for managing liquid waste containing this compound is controlled neutralization before disposal.
A recommended laboratory-scale procedure involves the slow, careful addition of the acyl chloride-containing solution to a stirred, basic solution, such as sodium hydroxide or sodium carbonate. epfl.ch This process hydrolyzes the reactive carbonyl chloride functional group to the more stable and water-soluble sodium salt of anthraquinone-2-carboxylic acid. epfl.ch The reaction should be performed in a fume hood, with appropriate personal protective equipment, and often in an ice bath to control the exothermic reaction. epfl.ch
Table 1: Neutralization Methods for Acyl Chloride Waste
| Reagent | Procedure | Products of Reaction | Key Considerations |
|---|---|---|---|
| Sodium Hydroxide (NaOH) Solution | Slowly add the acyl chloride waste to a stirred, dilute solution of NaOH. Monitor temperature and pH. | Sodium anthraquinone-2-carboxylate, Sodium Chloride (NaCl), Water | Highly exothermic. The resulting solution will be basic and must be neutralized with a dilute acid (e.g., HCl) before final disposal. |
| Sodium Carbonate (Na₂CO₃) Solution | Gradually add the acyl chloride waste to a stirred solution of sodium carbonate. | Sodium anthraquinone-2-carboxylate, Sodium Chloride (NaCl), Carbon Dioxide (CO₂), Water | Less vigorous reaction compared to NaOH. Produces CO₂ gas, requiring adequate ventilation to prevent pressure buildup. |
| Water (H₂O) | Very slowly add the acyl chloride to a large volume of stirring water. | Anthraquinone-2-carboxylic acid, Hydrochloric Acid (HCl) | Generates corrosive HCl. The resulting acidic solution must be neutralized with a base before further treatment. Not recommended for larger quantities due to the strong acidity of the product stream. |
This table provides an interactive summary of common neutralization techniques for acyl chloride waste streams in a laboratory setting.
Waste Stream Segregation and Containerization
Proper segregation of waste is fundamental to safe laboratory practice. Waste containing this compound must be kept in dedicated, clearly labeled containers. cwu.edu
Reactive Waste: Keep segregated from all other waste streams, particularly aqueous, alcoholic, or amine-containing wastes, to prevent violent reactions. basf.comepfl.ch
Containers: Waste containers must be made of compatible materials (e.g., glass or high-density polyethylene) and kept tightly closed to prevent the ingress of moisture, which could lead to a dangerous pressure buildup from HCl gas evolution. cwu.edutcichemicals.com Store containers in a cool, dry, and well-ventilated area. uga.edu
Aqueous Waste: The neutralized aqueous solution, containing sodium anthraquinone-2-carboxylate, should be collected as hazardous aqueous waste. Due to the persistent nature of organochlorine compounds, it should not be disposed of down the sanitary sewer unless explicitly permitted by local regulations after thorough treatment. cwu.edulupinepublishers.com
Solid Waste: Consumables such as gloves, weighing paper, and silica gel contaminated with this compound must be disposed of as hazardous solid waste. cdhfinechemical.com They should be collected in a designated, sealed container to await pickup by a certified hazardous waste disposal service. nj.gov Do not mix with non-hazardous laboratory trash. cdhfinechemical.com
The following table outlines the recommended disposal pathways for various waste types generated during research with this compound.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Description | Recommended Disposal Protocol |
|---|---|---|
| Unused/Surplus Compound | Pure, unreacted this compound. | Dispose of as hazardous chemical waste in its original container. The container must be properly sealed and labeled. Do not attempt to open if the cap is stuck or the material appears degraded. |
| Dilute Organic Solutions | Solutions of the compound in aprotic organic solvents (e.g., dichloromethane (B109758), THF). | Collect in a designated, labeled container for halogenated organic solvent waste. Do not mix with aqueous waste. |
| Reaction Quenching Solutions | Aqueous solutions resulting from the work-up of reactions. | Treat via controlled hydrolysis with a basic solution (see Table 1). After neutralization, collect as hazardous aqueous waste. |
| Contaminated Solid Materials | Gloves, pipette tips, filter paper, silica gel, etc. | Collect in a sealed, labeled hazardous solid waste container. Ensure no reactive material is present in large quantities. |
This is an interactive table. Click on a row to see more detailed handling notes for each waste stream.
Ultimately, all waste disposal must comply with local, regional, and national hazardous waste regulations. fishersci.comnj.gov Researchers must consult their institution's Environmental Health and Safety (EH&S) department for specific guidelines and procedures. uga.edu
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Synthetic Methodologies
Future research will focus on developing more efficient, sustainable, and versatile methods for synthesizing and modifying anthraquinone (B42736) structures. The reactive nature of the carbonyl chloride group makes it an ideal starting point for a multitude of chemical transformations.
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic routes. One novel method involves using alum as a catalyst for the synthesis of anthraquinone derivatives in water at ambient temperatures, offering high yields and a simple workup. nih.gov
Advanced Annulation and Cycloaddition Reactions: To construct more complex, polycyclic natural product analogues, researchers are exploring advanced strategies like the Hauser annulation and Diels-Alder reactions. nih.gov These methods allow for the late-stage introduction of the anthraquinone core, providing flexibility in synthesizing intricate molecular architectures. nih.gov
Polymerization Techniques: The modification of anthraquinone as a monomer to create polymers and copolymers is a promising frontier. coventry.ac.uk Techniques such as catalytic synthesis, electropolymerization, and free-radical polymerization are being investigated to produce electroactive polymers with tailored properties for energy storage and electronic applications. coventry.ac.uk
Direct Amination and Functionalization: Developing new catalytic systems, such as those using iodobenzene (B50100) diacetate, enables the direct amination of the anthraquinone core. mdpi.com Future work will likely expand these methods to introduce a wider array of functional groups, creating diverse libraries of derivatives from a common precursor.
Development of Advanced Materials with Enhanced Properties
The inherent electrochemical and photophysical properties of the anthraquinone scaffold make it a prime candidate for the development of next-generation materials. By using anthraquinone-2-carbonyl chloride as a key intermediate, scientists can covalently link the anthraquinone unit to other structures, creating materials with enhanced functionalities.
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): A significant challenge with small-molecule anthraquinone derivatives is their solubility in electrolytes, which can lead to capacity decay in batteries. acs.org A promising strategy is to incorporate anthraquinone subunits into insoluble porous organic polymers or metal-organic frameworks. acs.orgrsc.org These materials offer stable, rigid structures with high specific surface areas, improving the accessibility of active sites and enhancing the cycle stability of electrochemical devices for energy conversion and storage. acs.org For example, an anthraquinone-based MOF has been developed as a bifunctional photocatalyst for C-H bond activation. acs.org
Advanced Photocatalysts: Anthraquinone derivatives are effective photocatalysts. researchgate.net Future research aims to enhance their efficiency by modifying their structure. For instance, immobilizing anthraquinones on graphene can overcome limitations like low electrical conductivity. acs.org Studies have shown that incorporating specific functional groups can tune the photocatalytic activity, with high-density anthraquinone dyes in confined channels being able to activate oxygen to form singlet oxygen, boosting oxidation efficiency. acs.org
Materials for Redox Flow Batteries (RFBs): Anthraquinones are excellent candidates for aqueous organic redox flow batteries (AORFBs) due to their fast kinetics and tunable redox potentials. acs.orgharvard.eduresearchgate.net A major focus is on molecular engineering to improve solubility and stability, particularly in pH-neutral conditions to minimize corrosion and side reactions. acs.orgrsc.org Strategies include adding solubilizing groups like quaternary ammonium (B1175870) or carboxymethyl moieties and utilizing a redox-targeting concept where solid anthraquinone-based materials are used in the electrolyte tank to dramatically increase volumetric capacity. acs.orgrsc.orgrsc.orgacs.org
Deeper Mechanistic Understanding of Redox and Catalytic Activities
While the utility of anthraquinones is well-established, a deeper understanding of the fundamental mechanisms governing their activity is crucial for rational design. Future studies will employ a combination of advanced spectroscopy and computational modeling to unravel these complex processes.
Computational Modeling: Density Functional Theory (DFT) has become a powerful tool for investigating the redox chemistry of anthraquinone derivatives. acs.orgnih.govresearchgate.net These computational studies allow researchers to predict how substitution with electron-donating or -withdrawing groups affects the redox window and to understand the role of ion pairing in modulating reduction potentials. acs.orgnih.gov This provides an ideal platform for in-silico screening and understanding electrochemical reversibility. acs.orgnih.gov
Investigating Reaction Intermediates: Elucidating the role of transient species is key. In photocatalysis, research focuses on identifying the photo-generated active species, such as semiquinone radical anions, and understanding the electron transfer processes through the material. nih.gov Time-resolved spectroscopy and electrochemical impedance spectroscopy are being used to unravel charge transfer mechanisms, which can involve the formation of longer-lived radical intermediates that are crucial for catalytic efficiency. rsc.org
Redox Grafting Mechanisms: The process of redox grafting, which can form thick, conducting films on substrates, is under investigation. Studies using electrochemical quartz crystal microbalances have shown that the process involves both irreversible addition of anthraquinone units and reversible association of cations from the electrolyte, with film growth driven by electron transfer mediated by the embedded redox moieties. nih.gov
Targeted Synthesis of Bioactive Derivatives with Improved Efficacy and Reduced Toxicity
The anthraquinone scaffold is present in numerous clinically used drugs, particularly for cancer therapy. However, issues like cardiotoxicity limit their use. A major future direction is the targeted synthesis of new derivatives with better therapeutic profiles. epa.govdeepdyve.com
Designing for Selectivity and Reduced Toxicity: A high priority is the development of novel anticancer agents with enhanced efficacy and reduced toxicity. nih.gov Research focuses on understanding the structure-activity relationships that lead to off-target effects and designing molecules that minimize them. epa.govdeepdyve.com
Enzyme Inhibition: Anthraquinone derivatives are being designed as potent and selective inhibitors of key enzymes implicated in disease. nih.govrsc.org Examples include the development of inhibitors for:
Tyrosine Kinases: Over-activity of these enzymes is linked to tumor growth, making them a prime target. nih.gov
Glyoxalase-I (Glo-I): Inhibition of this enzyme is a potential strategy for cancer therapy, and anthraquinone amide derivatives have shown promise. nih.gov
Pyruvate Kinase (PKL): Derivatives are being explored as ADP-competitive inhibitors. kcl.ac.uk
Other Enzymes: Research has also targeted protein tyrosine phosphatases and indoleamine 2,3-dioxygenase 1. rsc.org
Multi-target Agents: Researchers are synthesizing derivatives, such as anthraquinone-linked cyclopentanones, that exhibit multiple biological activities, including tyrosinase inhibition, antioxidant, and cytotoxic effects, positioning them as potential multi-target agents. nih.gov
Integration with Emerging Technologies (e.g., Artificial Intelligence for Molecular Design)
The sheer number of possible anthraquinone derivatives makes traditional trial-and-error discovery methods inefficient. Emerging technologies, particularly artificial intelligence (AI), are set to revolutionize this process.
Virtual Screening and Predictive Modeling: The challenge of screening the vast chemical space of anthraquinone derivatives can be addressed through virtual pre-screening. nih.govresearchgate.net Computational techniques can predict electrochemical potentials and other properties, allowing scientists to focus experimental efforts on the most promising candidates. acs.orgjcesr.orgrsc.org
Generative AI for Inverse Design: The synergy of machine learning (ML) and cheminformatics is opening new horizons in drug discovery. nih.govresearchgate.netnih.gov Instead of screening existing compounds, generative AI models can perform "inverse design," creating novel molecular structures tailored to have specific, desired properties. frontiersin.orgmdpi.com
Accelerated Discovery Pipelines: AI-driven workflows can automate the molecular design process. mdpi.com These systems can combine generative models with predictive analytics and reinforcement learning to rapidly explore chemical space, optimize synthetic pathways, and identify lead compounds for both materials and therapeutic applications, significantly reducing the timeline for discovery and optimization. nih.govfrontiersin.orgmdpi.com This approach is particularly valuable for developing new anthraquinone derivatives for diverse uses in cancer, infectious diseases, and metabolic disorders. nih.govresearchgate.net
Q & A
Q. What mechanisms explain ROS generation by this compound-derived photocatalysts?
- Methodological Answer : Under UV/visible light, anthraquinone moieties undergo intersystem crossing to triplet states, transferring energy to molecular oxygen to produce singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻). These ROS drive oxidation reactions, validated via electron paramagnetic resonance (EPR) spin trapping .
Contradictions and Recommendations
- Variable Reaction Yields : Differences in esterification yields (e.g., 100% vs. 70–85%) highlight the need for standardized solvent/catalyst systems .
- Solubility vs. Bioactivity : While derivatization improves solubility, it may alter bioactivity. Balance via structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
